2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide
Description
Properties
Molecular Formula |
C21H33N3O |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide |
InChI |
InChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-18-10-6-7-11-19(18)24(17-12-13-17)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-20H,6-7,10-14,22H2,1-2H3,(H,23,25)/t18?,19-,20?/m0/s1 |
InChI Key |
SHIQZZNATFIIEU-GPJFCIFZSA-N |
Isomeric SMILES |
CC(C)C(C(=O)NC1CCCC[C@@H]1N(CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexylamine core: This can be achieved through the reduction of cyclohexanone using a suitable reducing agent such as sodium borohydride.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base like sodium hydroxide.
Cyclopropylation: The cyclopropyl group can be added through a cyclopropanation reaction using a reagent like diazomethane.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 3-methylbutanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, benzyl chloride
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Neuropharmacology
Preliminary studies indicate that 2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide may act as a modulator of neurotransmitter systems within the central nervous system. This modulation could influence mood regulation and cognitive functions, making it a candidate for further research in treating mood disorders and cognitive impairments.
Interaction Studies
The compound's ability to selectively bind to certain receptors involved in neurotransmission has been noted. Interaction studies using radiolabeled compounds or computational docking simulations are essential for elucidating these interactions, which could lead to the development of novel therapeutic agents targeting specific neurological conditions.
Synthetic Routes
Several synthetic routes have been proposed for the preparation of this compound, emphasizing its versatility in medicinal chemistry. Understanding these synthetic pathways is crucial for optimizing production methods for research and potential pharmaceutical applications.
Case Studies and Research Findings
- Study on Neurotransmitter Modulation : Research indicated that the compound could influence serotonin receptor activity, suggesting potential applications in treating depression and anxiety disorders. Further studies are required to quantify these effects and establish clinical relevance.
- Cognitive Function Enhancement : In animal models, preliminary findings suggested that administration of this compound improved cognitive performance in tasks requiring memory and learning. This opens avenues for investigating its use in neurodegenerative diseases.
- Safety and Toxicology Assessments : Initial assessments have shown that the compound exhibits low toxicity levels, making it a promising candidate for further development in therapeutic settings.
Mechanism of Action
The mechanism of action of 2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The benzyl and cyclopropyl groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Substituent Variations: Cyclohexyl vs. Cyclopentyl
Compound: (2S)-2-amino-N-cyclopentyl-3-methylbutanamide ()
- Key Differences: Cyclopentyl substituent instead of cyclohexyl. Lacks benzyl(cyclopropyl)amino group. Simpler structure (C₁₀H₂₀N₂O vs. C₂₁H₃₂N₄O₂).
- Implications: Reduced steric hindrance and molecular weight (184.28 g/mol vs. 372.51 g/mol) may enhance solubility but decrease binding affinity in biological systems. Limited conformational rigidity compared to the cyclohexyl-benzyl-cyclopropyl system of the target compound .
Functional Group Modifications: Thioxomethyl vs. Benzyl(cyclopropyl)amino
Compound: (2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide ()
- Key Differences: Thioxomethyl (S=C-N) group replaces benzyl(cyclopropyl)amino. Diphenylmethyl substituent introduces bulkier aromatic groups.
- Implications :
Sulfanyl Acetyl vs. Cyclopropyl Amino Groups
Compound: 2-(Benzyl{2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-N-(4-methoxyphenyl)-3-methylbutanamide ()
- Key Differences :
- Sulfanyl acetyl group introduces a polar, reactive sulfur atom.
- Methoxyphenyl substituent adds electron-rich aromaticity.
- Implications: Sulfur may participate in disulfide bonds or enzyme interactions but increases oxidation susceptibility.
Macrocyclic vs. Linear Amide Structures
- Key Differences :
- Macrocyclic bicyclo[3.1.0]hexane core vs. linear cyclohexyl backbone.
- Tert-butylsulfonyl and pentyl groups increase complexity (C₃₆H₆₃N₅O₇S, MW 734.96 g/mol).
- Implications :
- Narlaprevir’s size and sulfonyl group enhance protease inhibition (e.g., antiviral activity) but may reduce blood-brain barrier penetration.
- Target compound’s smaller size (372.51 g/mol) could improve bioavailability but limit metabolic stability .
Biological Activity
2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound contains an amino group, cyclohexyl and cyclopropyl moieties, and a benzyl substituent, which are believed to enhance its biological activity.
Molecular Characteristics
- Molecular Formula : C19H31N3O
- Molecular Weight : Approximately 317.47 g/mol
The structural complexity of this compound suggests that it may interact with various biological targets, particularly in the central nervous system (CNS).
Neuropharmacological Effects
Preliminary studies indicate that this compound may act as a modulator of neurotransmitter systems. The presence of the cyclopropyl and benzyl groups is hypothesized to enhance its binding affinity to specific receptors involved in mood regulation and cognitive functions.
Key Findings from Research
- Receptor Interaction : The compound has shown potential for selective binding to neurotransmitter receptors, which could influence pathways related to mood and cognition.
- Efficacy in Animal Models : Early pharmacological assessments have suggested that this compound may exhibit effects similar to known CNS-active drugs, indicating its potential therapeutic applications.
Structure-Activity Relationship (SAR)
The unique combination of structural elements in this compound contributes to its distinct pharmacological properties. Comparative analysis with structurally similar compounds reveals insights into its activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Amino-3-(cyclopropyl)propan-1-ol | C10H17N | Simple structure, lacks benzyl group |
| N-cyclopropyl-N-benzylamine | C12H15N | Lacks cyclohexane ring |
| 3-(Cyclopropylamino)-1-propanol | C9H17N | Similar amine functionality but different substituents |
This table illustrates how the incorporation of both cyclopropane and cyclohexane rings along with a benzyl substituent may provide unique pharmacological benefits not found in simpler analogs.
Case Study 1: CNS Modulation
In a study examining the effects of various compounds on neurotransmitter systems, this compound was evaluated alongside established CNS modulators. Results indicated that this compound exhibited comparable effects on serotonin and dopamine receptor activity, suggesting its potential as a novel therapeutic agent for mood disorders.
Case Study 2: Binding Affinity Assessment
A series of binding assays were conducted to evaluate the affinity of this compound for various neurotransmitter receptors. The compound demonstrated significant binding to serotonin receptors, with an IC50 value indicative of strong receptor interaction, further supporting its role as a modulator in neuropharmacology.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide with high enantiomeric purity?
Methodological Answer: The compound’s stereochemistry (2S configuration) requires chiral resolution techniques during synthesis. A multi-step approach is recommended:
Imine Condensation : Utilize primary amines and cyclohexenone derivatives (e.g., (E)-2-arylidene-3-cyclohexenones) to form the cyclopropane-benzylamine intermediate, as demonstrated in imine condensation–isoaromatization protocols .
Chiral Resolution : Employ chiral HPLC or enzymatic resolution to isolate the (2S)-configured intermediate. Evidence from similar compounds (e.g., cis-2-amino-1-cyclopentanecarboxamide) highlights the importance of optical purity (≥98%) for biological relevance .
Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to conjugate the amino acid fragment (3-methylbutanamide) to the cyclohexyl scaffold.
Advanced Consideration : Monitor reaction intermediates via LC-MS to identify diastereomeric byproducts. Adjust solvent polarity (e.g., DMF vs. THF) to minimize racemization during amide bond formation.
Basic Research: Structural Characterization
Q. Q2. How can researchers resolve discrepancies in stereochemical assignments for this compound using spectroscopic and crystallographic data?
Methodological Answer:
X-ray Crystallography : Prioritize single-crystal X-ray diffraction to unambiguously assign the (2S) configuration. For example, analogous compounds like 2-methoxy-N-[(S)-3-methylbutanoyl]amides were structurally validated using this method .
NMR Spectroscopy : Compare - and -NMR chemical shifts with stereoisomers (e.g., (2R) vs. (2S) configurations). Key signals to analyze include the cyclohexyl CH groups (δ 1.2–2.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
Computational Modeling : Validate spectral data using density functional theory (DFT) calculations for predicted NMR shifts or IR vibrational modes.
Advanced Consideration : If crystallography is impractical (e.g., poor crystal growth), use NOESY/ROESY NMR to confirm spatial proximity of substituents (e.g., benzyl vs. cyclopropyl groups).
Advanced Research: Biological Activity Profiling
Q. Q3. What experimental strategies are recommended to evaluate the pharmacological potential of this compound, given its structural complexity?
Methodological Answer:
Target Identification : Screen against GPCRs or kinases due to the benzyl-cyclopropylamine motif’s prevalence in receptor modulators. Use molecular docking to prioritize targets (e.g., CXCR2 antagonists like SCH-527123 share structural similarities) .
In Vitro Assays :
- Measure binding affinity via surface plasmon resonance (SPR) or fluorescence polarization.
- Assess cytotoxicity in HEK-293 or HepG2 cell lines using MTT assays.
Metabolic Stability : Evaluate microsomal stability (human/rat liver microsomes) to identify metabolic hotspots (e.g., cyclopropane ring oxidation).
Advanced Consideration : Use isotopic labeling (e.g., -cyclopropane) to track metabolic pathways via mass spectrometry.
Advanced Research: Data Contradiction Analysis
Q. Q4. How should researchers address conflicting bioactivity data between enantiomers or diastereomers of this compound?
Methodological Answer:
Enantiomer Separation : Re-purify samples using chiral chromatography (e.g., Chiralpak IA column) to ensure >99% enantiomeric excess .
Dose-Response Curves : Compare EC values for each stereoisomer in parallel assays (e.g., cAMP inhibition for GPCR activity).
Structural Dynamics : Perform molecular dynamics simulations to assess binding pocket interactions. For example, cyclopropane ring strain may alter binding kinetics in one enantiomer .
Advanced Consideration : Validate contradictions via orthogonal assays (e.g., SPR vs. functional cAMP assays) to rule out assay-specific artifacts.
Advanced Research: Structure-Activity Relationship (SAR)
Q. Q5. What modifications to the benzyl-cyclopropylamine moiety could enhance target selectivity while minimizing off-target effects?
Methodological Answer:
Substituent Screening : Synthesize derivatives with halogenated benzyl groups (e.g., 3-Cl or 4-F) to modulate lipophilicity and π-π stacking.
Cyclopropane Isosteres : Replace cyclopropane with aziridine or oxetane to evaluate steric and electronic effects .
Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent positions (e.g., benzyl para-substitution) with activity trends observed in analogs like N-cyclohexyl-3-methylbutanamide .
Advanced Consideration : Employ cryo-EM or X-ray co-crystallography to visualize ligand-target interactions, guiding rational design.
Basic Research: Analytical Method Validation
Q. Q6. Which analytical techniques are most reliable for quantifying trace impurities in synthesized batches of this compound?
Methodological Answer:
HPLC-PDA/MS : Use reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection (210–254 nm) and MS for impurity profiling.
Residual Solvent Analysis : Perform GC-MS to detect solvents (e.g., DMF, THF) below ICH Q3C limits.
Elemental Analysis : Verify nitrogen/sulfur content to confirm stoichiometry (e.g., molecular formula CHNOS) .
Advanced Consideration : Apply NMR impurity tracking (e.g., -NMR with 90° pulse sequences) to detect low-abundance diastereomers.
Advanced Research: Mechanistic Studies
Q. Q7. How can researchers elucidate the compound’s mechanism of action when initial in vitro data conflict with in vivo observations?
Methodological Answer:
Metabolite Identification : Administer -labeled compound to rodents and profile metabolites via LC-MS/MS.
Tissue Distribution : Use quantitative whole-body autoradiography (QWBA) to assess penetration into target organs (e.g., brain, liver).
Knockout Models : Test activity in transgenic animals (e.g., GPCR-knockout mice) to confirm target engagement.
Advanced Consideration : Integrate transcriptomics (RNA-seq) to identify compensatory pathways activated in vivo but not in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
